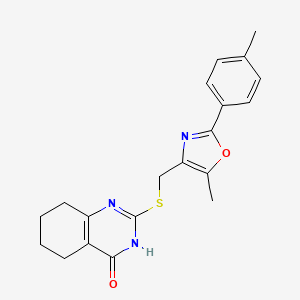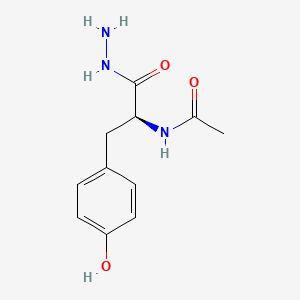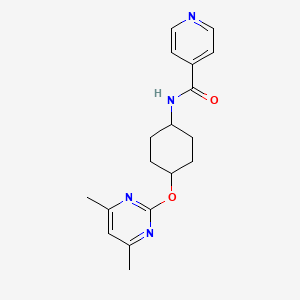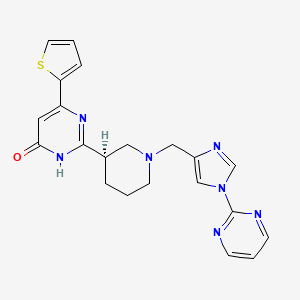![molecular formula C19H20ClN3 B2751864 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 887218-41-9](/img/structure/B2751864.png)
2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole” were not found, there are general methods for synthesizing imidazole derivatives. For instance, imidazole can be synthesized from glyoxal, formaldehyde, and ammonia . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including structures similar to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, have been studied for their corrosion inhibitory effects. These compounds, such as PMBP, MBP, and PzMBP, show significant inhibition efficiency in protecting N80 steel in acidic environments. Techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were employed in these studies. Additionally, the use of Fourier transform infrared (FTIR) and UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM) provided evidence of iron/inhibitor interactions, highlighting their potential in corrosion protection applications (Yadav et al., 2016).
Antimicrobial Activity
Benzimidazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, imidazole/benzotriazole analogues substituted piperidin-4-one derivatives exhibited significant in vitro antibacterial and antifungal activities against pathogenic microbial strains. This indicates the potential use of these compounds in the development of new antimicrobial agents (Ramachandran et al., 2011).
Antitubercular Agents
Certain derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one have been synthesized and characterized for their potential as antitubercular agents. These compounds, following molecular docking and screening processes, have shown promising antitubercular activity, indicating their applicability in addressing tuberculosis (Raju, Sasidhar, & Vidyadhara, 2020).
Drug Discovery and Development
Benzimidazole derivatives have played a significant role in drug discovery and development. For example, a compound structurally related to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, identified as K-604, has been explored as a potent inhibitor with potential applications in treating diseases involving overexpression of certain enzymes. This underscores the importance of benzimidazole derivatives in the pharmaceutical industry (Shibuya et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation and the subsequent release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may act as an inhibitor of NLRP3-dependent pyroptosis .
Biochemical Pathways
The NLRP3 inflammasome is part of the NOD-like receptor (NLR) family of PRRs. It is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 . By inhibiting the NLRP3 inflammasome, the compound can potentially affect the pathways related to inflammation and cell death.
Result of Action
The inhibition of the NLRP3 inflammasome and the subsequent reduction in IL-1β release suggest that the compound could have anti-inflammatory effects . This could potentially lead to a decrease in inflammation and cell death in the context of diseases where the NLRP3 inflammasome plays a role.
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-16-8-2-1-6-14(16)12-23-11-5-7-15(13-23)19-21-17-9-3-4-10-18(17)22-19/h1-4,6,8-10,15H,5,7,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOSZWKFZCOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine](/img/structure/B2751782.png)
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)
![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)


![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2751797.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)

